molecular formula C18H25N3O2 B8271137 tert-Butyl 5-(4-methylpiperazin-1-yl)-1H-indole-1-carboxylate CAS No. 913388-48-4

tert-Butyl 5-(4-methylpiperazin-1-yl)-1H-indole-1-carboxylate

Cat. No.: B8271137
CAS No.: 913388-48-4
M. Wt: 315.4 g/mol
InChI Key: FPLHDBMJDDHYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine derivatives, such as "tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate" , are often used as building blocks in the synthesis of various organic compounds. They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another compound is L-shaped with the molecule being twisted at a certain atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include aza-Michael addition, nucleophilic substitution reaction, and cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 283.41 . They are often stored at room temperature and are in powder form .

Mechanism of Action

While the mechanism of action for the specific compound “tert-Butyl 5-(4-methylpiperazin-1-yl)-1H-indole-1-carboxylate” is not available, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards of similar compounds are often indicated by GHS07 pictograms, with hazard statements H315, H319, H335 . Precautionary measures often include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions in the research of similar compounds often involve the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function . The development of novel dual- or multi-target antidepressants is a significant area of study .

Properties

CAS No.

913388-48-4

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 5-(4-methylpiperazin-1-yl)indole-1-carboxylate

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-8-7-14-13-15(5-6-16(14)21)20-11-9-19(4)10-12-20/h5-8,13H,9-12H2,1-4H3

InChI Key

FPLHDBMJDDHYER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N3CCN(CC3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(tert-Butoxycarbonyl)-5-iodoindole (3.46 g, 10.1 mmol) was dissolved in toluene (45.0 mL), and the solution was added with 4-methylpiperazine (2.24 mL, 20.2 mmol), 2,2′-(diphenylphosphino)-1,1′-binaphthyl (1.26 g, 2.02 mmol), cesium carbonate (4.94 mg, 15.2 mmol) and palladium acetate (226 mg, 1.01 mmol), followed by stirring under reflux for 24 hours. The mixture was added with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography (chloroform/methanol=9/1) to obtain 1-(tert-butoxycarbonyl)-5-(4-methylpiperazino)indole (887 mg, 28%).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-(diphenylphosphino)-1,1′-binaphthyl
Quantity
1.26 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.94 mg
Type
reactant
Reaction Step Two
Quantity
226 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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